N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-2-36-20-14-12-19(13-15-20)33-23(16-28-25(35)18-8-4-3-5-9-18)31-32-27(33)37-17-24(34)30-26-29-21-10-6-7-11-22(21)38-26/h3-15H,2,16-17H2,1H3,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVIIGYOQWRRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features several key structural components:
- Benzothiazole moiety : Known for its diverse biological activity.
- Triazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Thioether group : Enhances solubility and may influence pharmacokinetics.
The molecular formula is with a molecular weight of approximately 423.51 g/mol.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. The following table summarizes the cytotoxic effects observed against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 8.5 | Inhibition of cell proliferation |
| MCF7 (breast cancer) | 6.7 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been identified as a potent inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme plays a crucial role in pH regulation in tumor cells, suggesting that inhibition could disrupt tumor microenvironment acidification.
Case Studies
- In Vitro Studies on Anticancer Activity : A study conducted by Evren et al. demonstrated that derivatives of benzothiazole exhibited significant cytotoxic effects on A549 and NIH/3T3 cell lines, with IC50 values indicating strong selectivity against cancer cells .
- Enzyme Kinetics Assays : Molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase IX, inhibiting its activity through competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
